2-(Aminomethyl)isonicotinonitrile Dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

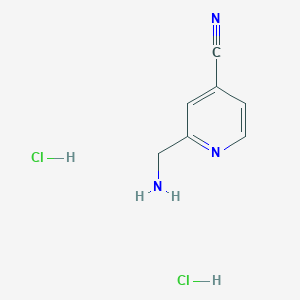

2-(Aminomethyl)isonicotinonitrile Dihydrochloride is a chemical compound with the molecular formula C7H7N3·2(HCl). It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is often used as a building block in the synthesis of more complex molecules and has potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)isonicotinonitrile Dihydrochloride typically involves the reaction of isonicotinonitrile with formaldehyde and ammonium chloride under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency and quality. The product is then purified using techniques such as recrystallization and filtration.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Aminomethyl)isonicotinonitrile Dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: The compound can undergo substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Formation of nitrile oxides.

Reduction: Formation of primary amines.

Substitution: Formation of substituted isonicotinonitrile derivatives.

Wissenschaftliche Forschungsanwendungen

- Antimicrobial Properties : Research indicates that 2-(aminomethyl)isonicotinonitrile exhibits significant antimicrobial activity against various Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. In vitro studies have shown minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin.

- Anticancer Activity : The compound has been investigated for its potential as an anticancer agent. Studies suggest it may induce apoptosis in cancer cells by modulating histone deacetylase (HDAC) activity, leading to increased acetylation of histones and activation of tumor suppressor genes.

Drug Development

2-(Aminomethyl)isonicotinonitrile is being explored as a precursor for pharmaceuticals targeting neurological disorders and infectious diseases. Its ability to modify biological pathways makes it a valuable candidate for further drug development.

Agrochemicals

The compound serves as an intermediate in the synthesis of agrochemicals, particularly in developing pesticides due to its bioactive properties .

Material Science

It is also utilized in creating materials with specific properties, such as corrosion inhibitors and polymer additives, enhancing the durability and performance of these materials.

Study 1: Antibacterial Efficacy

In a study assessing antibacterial efficacy using the agar well-diffusion method against Pseudomonas aeruginosa and E. coli, significant inhibition zones were observed, suggesting its potential as a new antibacterial agent.

Study 2: Anticancer Mechanism

Another investigation revealed that treatment with 2-(aminomethyl)isonicotinonitrile inhibited HDACs in cancer cell lines, leading to reduced proliferation rates. This highlights its potential role in cancer therapeutics.

Wirkmechanismus

The mechanism of action of 2-(Aminomethyl)isonicotinonitrile Dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to various biological effects, depending on the enzyme targeted.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(Aminomethyl)pyridine-4-carbonitrile Dihydrochloride

- 2-(Aminomethyl)nicotinonitrile Dihydrochloride

Uniqueness

2-(Aminomethyl)isonicotinonitrile Dihydrochloride is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This specificity makes it a valuable compound in research and therapeutic applications, distinguishing it from other similar compounds.

Biologische Aktivität

2-(Aminomethyl)isonicotinonitrile dihydrochloride (CAS No. 1658465-26-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is derived from isonicotinonitrile with an aminomethyl substituent. The molecular formula is C8H9Cl2N2, and it has a molecular weight of approximately 202.08 g/mol. Its structure allows for various interactions with biological targets, making it a candidate for drug development.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against several pathogens. A study reported its effectiveness against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MICs) in the low micromolar range, indicating significant potential as an anti-tubercular agent .

The proposed mechanism involves the inhibition of bacterial ATP synthase, crucial for ATP production in bacteria. This inhibition leads to energy depletion and ultimately bacterial cell death. This mechanism is similar to that of other known anti-tubercular agents, providing a basis for further exploration in drug development .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. The presence of the aminomethyl group enhances its interaction with biological targets compared to simpler derivatives. Studies show that modifications at the 4-position of the isonicotinonitrile core can lead to variations in potency and selectivity against different microbial strains .

Study 1: Anti-Tubercular Activity

In a recent study, this compound was tested alongside standard anti-tubercular drugs. The results demonstrated that it had comparable efficacy to first-line treatments, suggesting its potential as an alternative or adjunct therapy for tuberculosis .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 1.0 | Effective |

| Isoniazid | 0.5 | Effective |

| Rifampicin | 0.25 | Effective |

Study 2: Cytotoxicity Assessment

Another investigation assessed the cytotoxic effects of this compound on VERO cells (African green monkey kidney cells). The IC50 value was found to be greater than 32 µg/mL, indicating low toxicity at therapeutic concentrations. This profile supports its safety for further development in clinical settings.

Eigenschaften

IUPAC Name |

2-(aminomethyl)pyridine-4-carbonitrile;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3.2ClH/c8-4-6-1-2-10-7(3-6)5-9;;/h1-3H,5,9H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUTHZSZYCWXJCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C#N)CN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.